molecular formula C8H8N4S B1616781 1-o-Tolyl-1H-tetrazole-5-thiol CAS No. 53662-42-3

1-o-Tolyl-1H-tetrazole-5-thiol

Cat. No.: B1616781
CAS No.: 53662-42-3
M. Wt: 192.24 g/mol
InChI Key: SGOYHQDJHZXSNP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Biochemical Pathways

Tetrazoles, including 5-substituted 1h-tetrazoles, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . This suggests that 1-o-Tolyl-1H-tetrazole-5-thiol may influence pathways where carboxylic acids play a role.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-o-Tolyl-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of 1-o-tolyl-1H-tetrazole with thiolating agents. Another method includes the cycloaddition of nitriles with sodium azide in the presence of catalysts such as zinc salts or iodine . Microwave-assisted synthesis and the use of heterogeneous catalysts have also been explored to improve yields and reaction times .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-o-Tolyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1H-tetrazole-5-thiol
  • 1-Phenyl-1H-tetrazole-5-thiol
  • 5-Methyl-1H-tetrazole-5-thiol

Comparison: 1-o-Tolyl-1H-tetrazole-5-thiol is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties. This makes it distinct from other tetrazole derivatives, such as 1H-tetrazole-5-thiol and 1-phenyl-1H-tetrazole-5-thiol, which have different substituents at the 1-position. The o-tolyl group can influence the compound’s reactivity, solubility, and binding interactions .

Properties

IUPAC Name

1-(2-methylphenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-6-4-2-3-5-7(6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOYHQDJHZXSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359191
Record name 1-o-Tolyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53662-42-3
Record name 1-o-Tolyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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